molecular formula C25H27N3O2 B6507414 N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide CAS No. 941940-04-1

N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide

Cat. No.: B6507414
CAS No.: 941940-04-1
M. Wt: 401.5 g/mol
InChI Key: QPWNUULLPDSCLL-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with a dimethylamino group and a diphenylpropyl group linked through an ethanediamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide typically involves multi-step organic reactions. One common approach is the reaction of 4-(dimethylamino)phenylamine with 3,3-diphenylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is usually carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl rings can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the amide group to yield amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Brominated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating polymers, dyes, and other organic materials.

Biology: In biological research, the compound may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its interactions with biological macromolecules can provide insights into molecular mechanisms.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The compound's ability to interact with specific biological targets can be harnessed to design treatments for various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, coatings, and additives. Its chemical properties make it valuable for enhancing the performance and durability of products.

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may bind to a target protein, altering its activity and leading to therapeutic outcomes. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A related compound with a similar dimethylamino group.

  • Naphthalene derivatives: Compounds with similar phenyl structures.

  • Benzophenone derivatives: Compounds with diphenyl groups.

Uniqueness: N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-28(2)22-15-13-21(14-16-22)27-25(30)24(29)26-18-17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23H,17-18H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWNUULLPDSCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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